molecular formula C8H11N2O+ B14297922 1-(Dimethylcarbamoyl)pyridin-1-ium CAS No. 115685-20-6

1-(Dimethylcarbamoyl)pyridin-1-ium

Cat. No.: B14297922
CAS No.: 115685-20-6
M. Wt: 151.19 g/mol
InChI Key: RCGNHGCURFGYGT-UHFFFAOYSA-N
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Description

This compound is part of the pyridinium family, which is known for its aromatic properties and wide range of applications in various fields .

Preparation Methods

The synthesis of 1-(dimethylcarbamoyl)pyridin-1-ium involves several steps. One common method is the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Industrial production methods often involve the use of pyridine N-oxides and Grignard reagents .

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)pyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the pyridinium ring acts as an electrophile.

Common reagents used in these reactions include acetic anhydride, DMF, and lithium fluoride . Major products formed from these reactions include substituted pyridines and pyridinium salts .

Scientific Research Applications

1-(Dimethylcarbamoyl)pyridin-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(dimethylcarbamoyl)pyridin-1-ium involves its interaction with various molecular targets. It acts as an electrophile, reacting with nucleophiles in biological systems . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its potential anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

1-(Dimethylcarbamoyl)pyridin-1-ium can be compared with other pyridinium compounds such as N-methylpyridinium and pyridinium chloride . While these compounds share similar structural features, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Other similar compounds include pyrrolidine derivatives, which also exhibit a range of biological activities .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry.

Properties

CAS No.

115685-20-6

Molecular Formula

C8H11N2O+

Molecular Weight

151.19 g/mol

IUPAC Name

N,N-dimethylpyridin-1-ium-1-carboxamide

InChI

InChI=1S/C8H11N2O/c1-9(2)8(11)10-6-4-3-5-7-10/h3-7H,1-2H3/q+1

InChI Key

RCGNHGCURFGYGT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)[N+]1=CC=CC=C1

Origin of Product

United States

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